BenchChemオンラインストアへようこそ!

RP-001 hydrochloride

S1P1 agonism GPCR pharmacology Potency

Procure RP-001 HCl for research requiring rapid, reversible lymphopenia (EC50 0.03 mg/kg in mice) without the prolonged immunosuppression of clinical S1P1 modulators. Its picomolar potency (EC50 9 pM) and high selectivity for S1P1 over S1P2–4 minimize off-target bradycardia risks, enabling precise titration in low-abundance receptor assays and acute immune cell trafficking studies.

Molecular Formula C24H25ClN4O4
Molecular Weight 468.9
CAS No. 1781880-34-9
Cat. No. B1148384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-001 hydrochloride
CAS1781880-34-9
SynonymsN-[4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride
Molecular FormulaC24H25ClN4O4
Molecular Weight468.9
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
InChIInChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
InChIKeyZHPGSGYEFGEZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RP-001 Hydrochloride (CAS 1781880-34-9): Potency and Selectivity Profile of a Picomolar S1P1 Receptor Agonist


RP-001 hydrochloride is a picomolar short-acting agonist of the sphingosine-1-phosphate receptor 1 (S1P1/EDG1) with an EC50 of 9 pM in vitro [1]. It exhibits pronounced selectivity for S1P1 over S1P2–S1P4 receptors and only moderate affinity for S1P5 . The compound induces dose-dependent S1P1 internalization and polyubiquitination, and in mice it elicits acute, dose-dependent lymphopenia with an EC50 of 0.03 mg/kg that rapidly reverses to baseline levels .

Why RP-001 Hydrochloride Cannot Be Substituted by Other S1P1 Modulators in Critical Research Applications


S1P1 receptor agonists exhibit substantial divergence in potency, selectivity, and pharmacodynamic profile. Clinically approved modulators such as ozanimod, siponimod, and ponesimod are designed for chronic dosing with prolonged lymphocyte suppression, whereas RP-001 is a short-acting, picomolar-potency agonist that produces rapid, reversible lymphopenia [1]. Differences in S1P1–S1P5 selectivity, off-target activity at S1P3 (implicated in bradycardia), and recovery kinetics make in-class substitution scientifically invalid [2]. The following evidence quantifies these distinctions.

RP-001 Hydrochloride: Quantitative Comparator Evidence for Scientific Selection


S1P1 Receptor Potency Comparison: RP-001 Exhibits ~43-Fold Higher Potency than Ozanimod and >600-Fold Higher than Ponesimod

RP-001 hydrochloride activates human S1P1 with an EC50 of 9 pM, whereas ozanimod exhibits an EC50 of 0.41–1.12 nM, siponimod an EC50 of 0.078–0.39 nM, and ponesimod an EC50 of 5.7 nM [1][2][3]. This corresponds to RP-001 being approximately 43-fold more potent than ozanimod, 8.7-fold more potent than siponimod, and 633-fold more potent than ponesimod.

S1P1 agonism GPCR pharmacology Potency

S1P1 vs S1P3 Selectivity: RP-001 Exhibits Minimal S1P3 Activity, a Key Differentiator from Fingolimod and Other Modulators

RP-001 has little activity on S1P2–S1P4 receptors and only moderate affinity for S1P5 . In contrast, fingolimod (FTY720) activates S1P3 with an EC50 of 4.9 nM (23-fold lower potency than its S1P1 EC50 of 210 pM) . Siponimod exhibits >1000-fold selectivity over S1P3 (EC50 >1,000 nM) . S1P3 activation is mechanistically linked to bradycardia and atrioventricular conduction abnormalities.

S1P3 selectivity Cardiovascular safety Receptor profiling

In Vivo Lymphopenia Efficacy: RP-001 Induces Lymphopenia with EC50 = 0.03 mg/kg and Rapid Recovery

RP-001 induces dose-dependent lymphopenia in mice with an EC50 of 0.03 mg/kg, and lymphocyte counts recover rapidly to untreated levels upon compound clearance [1]. In contrast, ponesimod requires 48 hours for lymphocyte count normalization following discontinuation in rats [2]. Fingolimod produces prolonged lymphopenia lasting days due to its long half-life and active metabolite accumulation.

In vivo efficacy Lymphopenia Pharmacodynamics

Orthosteric Binding and Sustained Internalized Signaling: RP-001 Differentiates from FTY720 in Signaling Persistence

RP-001 is an orthosteric S1P1 agonist that induces sustained S1P1 signaling in internalized vesicles after compound washout [1]. In a CRE-β-lactamase reporter assay, CHO-K1 cells pretreated with 1 μM RP-001 for 1 hour, washed, and rested for 5 hours retained signaling capacity upon forskolin challenge, whereas FTY720-pretreated cells did not [1]. This indicates RP-001 produces a persistent signaling-competent internalized receptor pool.

Orthosteric agonist Sustained signaling Receptor internalization

Therapeutic Efficacy in Subarachnoid Hemorrhage (SAH): RP-001 Improves Neurological Outcome at Low Dose

In a mouse model of subarachnoid hemorrhage, low-dose RP001 treatment significantly improved neurological outcome and cardiac function compared to high-dose RP001 and untreated SAH controls [1]. The study reported decreased apoptosis, reduced white matter damage, lower blood-brain barrier permeability, and attenuated microglial/astrocyte activation [1]. This disease-model validation is not reported for all S1P1 agonists.

Subarachnoid hemorrhage Neuroprotection Neuroinflammation

RP-001 Hydrochloride: Validated Research and Procurement Application Scenarios


High-Sensitivity S1P1 Receptor Occupancy and Internalization Assays

The 9 pM EC50 of RP-001 enables precise titration of S1P1 receptor occupancy at picomolar concentrations, making it ideal for low-abundance receptor detection, competition binding studies with antagonists like W146, and assays requiring minimal compound carryover [1].

Acute Lymphopenia Induction with Rapid Reversibility in In Vivo Immunology Models

RP-001 induces dose-dependent lymphopenia with an EC50 of 0.03 mg/kg and rapid recovery to baseline, enabling acute immune cell sequestration studies without the prolonged immunosuppression associated with fingolimod or ozanimod .

S1P3-Sparing Cardiovascular and Neuroinflammatory Disease Modeling

Because RP-001 has minimal activity at S1P3 receptors, it avoids confounding bradycardia effects, making it suitable for cardiovascular safety studies and neuroinflammatory models such as subarachnoid hemorrhage where S1P1-mediated protection is desired [2].

Sustained Signaling and Receptor Trafficking Mechanistic Studies

RP-001's unique ability to induce sustained S1P1 signaling from internalized vesicles allows researchers to dissect endosomal signaling pathways, ubiquitination-dependent trafficking, and the functional consequences of prolonged receptor activation post-washout [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP-001 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.